
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Overview
Description
“4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 4-formyl derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
Synthesis Analysis
The synthesis of imidazole derivatives involves a variety of methods. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . To a solution of 4-bromo-1H-imidazole in dry THF at 0 ℃ was added, a 2 M solution of i-PrMgCl in THF for 5 min. The clear solution was stirred at that temperature for an additional 5 min, and a 2.5 M solution of n-BuLi in hexanes was added dropwise for 5 min while maintaining the temperature below 20 ℃ .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” include a molecular weight of 352.44 . It is an off-white solid .Scientific Research Applications
Synthesis and Characterization
- Imidazole derivatives, including those similar to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, serve as fundamental building blocks in medicinal chemistry. A study by Orhan et al. (2019) elaborates on the synthesis and characterization of new imidazole carbaldehyde derivatives. These compounds, derived from starting imidazole-carbaldehyde, were further utilized to synthesize benzoxazole, benzothiazole, and benzoimidazole derivatives, potentially displaying biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Catalytic Applications
- Li et al. (2015) developed a copper-catalyzed oxidative coupling reaction utilizing α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This reaction highlights the utility of imidazole derivatives in synthesizing complex molecules under mild conditions and with high atom economy, featuring the preservation of the aldehyde group (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).
Structural and Computational Analysis
- Ofori et al. (2016) studied silver imidazolecarbaldehyde oxime complexes, providing insights into their structural and computational analysis. This research shows the significance of weak intramolecular interactions in determining the coordination mode and nuclearity of complexes, demonstrating the versatility of imidazole derivatives in complex formation (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).
Antimicrobial Applications
- The study by Bhat et al. (2016) explores the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds, derived from reactions involving imidazole carbaldehyde derivatives, showed a broad spectrum of antimicrobial activities, highlighting the role of imidazole derivatives in developing new therapeutic agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety And Hazards
Future Directions
As a biochemical reagent, “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” has potential applications in life science related research . Further studies could explore its potential uses in the development of new drugs, given the broad range of biological activities exhibited by imidazole derivatives .
properties
IUPAC Name |
4-methyl-1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEIUYIKZISWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703302 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde | |
CAS RN |
869967-21-5 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



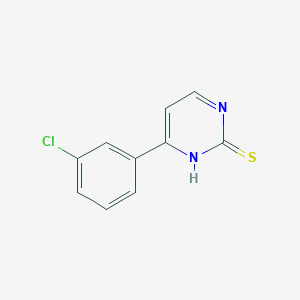
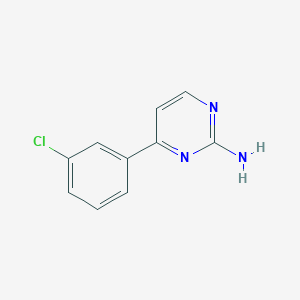
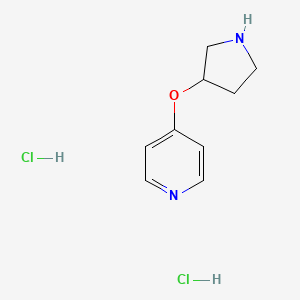
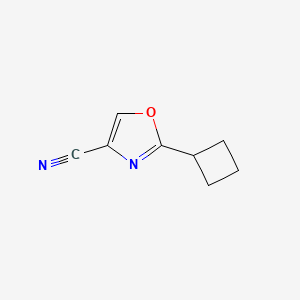
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
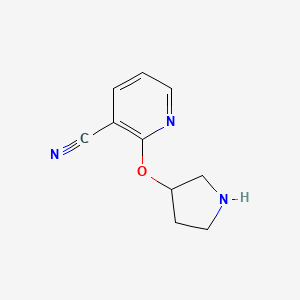
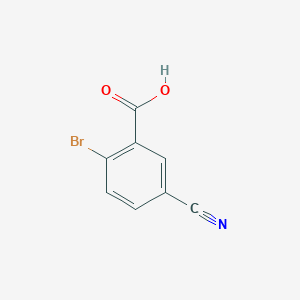


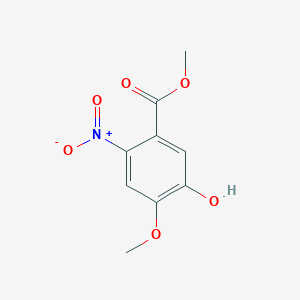
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
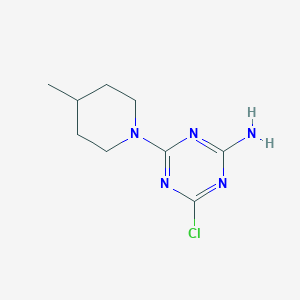
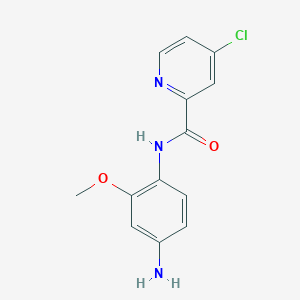
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)